8-Chloro-6-methyl-2-phenylquinoline
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Overview
Description
8-Chloro-6-methyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12ClN It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methyl-2-phenylquinoline typically involves the cyclization of an appropriate precursor. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, nitroquinolines, and sulfonated quinolines.
Scientific Research Applications
8-Chloro-6-methyl-2-phenylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: This compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. It is being investigated for its role in drug development.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-6-methyl-2-phenylquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interfering with DNA synthesis. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial replication. The molecular targets and pathways involved include enzyme active sites and DNA-binding regions .
Comparison with Similar Compounds
- 6-Methyl-2-phenylquinoline
- 8-Chloroquinoline
- 2-Phenylquinoline
Comparison: 8-Chloro-6-methyl-2-phenylquinoline is unique due to the presence of both a chloro and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 6-Methyl-2-phenylquinoline, the chloro group in the 8-position enhances its electrophilic substitution reactions. Compared to 8-Chloroquinoline, the additional methyl group in the 6-position can affect its steric and electronic properties, potentially leading to different biological activities .
Properties
CAS No. |
22960-24-3 |
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Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
8-chloro-6-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-9-13-7-8-15(12-5-3-2-4-6-12)18-16(13)14(17)10-11/h2-10H,1H3 |
InChI Key |
OXNOOIURSOFAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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